Thujyl alcohol

Description

Properties

IUPAC Name |

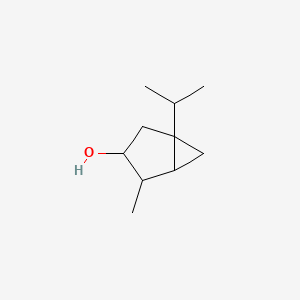

4-methyl-1-propan-2-ylbicyclo[3.1.0]hexan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-6(2)10-4-8(10)7(3)9(11)5-10/h6-9,11H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZVXRFMREAADPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CC2(CC1O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30865003 | |

| Record name | 4-Methyl-1-(propan-2-yl)bicyclo[3.1.0]hexan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30865003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless crystals; Minty camphorous odour | |

| Record name | Thujyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1843/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble to insoluble in water; soluble in non-polar solvents, Soluble (in ethanol) | |

| Record name | Thujyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1843/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.919-0.925 | |

| Record name | Thujyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1843/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

513-23-5, 3284-85-3, 35732-37-7 | |

| Record name | Bicyclo(3.1.0)hexan-3-ol, 4-methyl-1-(1-methylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000513235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Thujol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003284853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1alpha,3alpha,4alpha,5alpha)-4-Methyl-1-(1-methylethyl)bicyclo(3.1.0)hexan-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035732377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thujyl alcohol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407280 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methyl-1-(propan-2-yl)bicyclo[3.1.0]hexan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30865003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1α,3α,4α,5α)-4-methyl-1-(1-methylethyl)bicyclo[3.1.0]hexan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.897 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physical properties of Thujyl alcohol?

An In-depth Technical Guide to the Physical Properties of Thujyl Alcohol

This guide provides a comprehensive overview of the physical properties of this compound, intended for researchers, scientists, and professionals in drug development. It includes a detailed summary of quantitative data, experimental protocols for property determination, and a workflow diagram for alcohol classification.

Core Physical and Chemical Properties

This compound is a monoterpenoid alcohol naturally occurring in various plants.[1] It is a bicyclic monoterpenoid, structurally characterized by a ten-carbon skeleton.[1][2] The presence of a hydroxyl (-OH) group is a key determinant of its physical properties, such as its boiling point and solubility.[3]

Table 1: Quantitative Physical Properties of this compound

| Property | Value | Conditions | Source(s) |

| Molecular Formula | C₁₀H₁₈O | [1][4][5][6] | |

| Molecular Weight | 154.25 g/mol | [1][4][5][6][7] | |

| Appearance | Colorless crystals with a minty, camphoraceous odor. | Room Temperature | [7][8][9] |

| Melting Point | 28.00 - 29.00 °C | @ 760.00 mm Hg | [8] |

| 58 - 62 °C | [1][5][10] | ||

| Boiling Point | 99.00 - 100.00 °C | @ 12.00 mm Hg | [8] |

| 209.1 - 217.22 °C | @ 760.00 mm Hg | [1][10] | |

| 231 °C | (estimated) | [4] | |

| Density/Specific Gravity | 0.919 - 0.925 g/mL | @ 25.00 °C | [7][8][9] |

| 1.019 g/cm³ | [10] | ||

| Refractive Index | 1.4600 - 1.4660 | @ 20.00 °C | [7][8][11] |

| 1.4621 | (estimated) | [10] | |

| Vapor Pressure | 0.0470 - 0.0474 mmHg | @ 25.00 °C | [8][10] |

| Flash Point | 77.25 - 83.7 °C | (TCC) | [4][8][10] |

| Solubility | Practically insoluble in water (472.7 mg/L @ 25 °C, est.). | [7][8][9] | |

| Soluble in alcohol and non-polar solvents. | [7][8][9] | ||

| logP (o/w) | 2.506 - 2.6 | (estimated) | [7][8][9][10] |

Experimental Protocols for Property Determination

The following sections detail the standard methodologies for determining the key physical properties of an alcohol like this compound.

Determination of Melting Point

The melting point of a solid, such as this compound in its crystalline form, is determined by heating a small sample and observing the temperature range over which it transitions from a solid to a liquid.

-

Apparatus: Capillary tube, melting point apparatus (e.g., Thiele tube or digital melting point device), thermometer.

-

Procedure:

-

A small, dry sample of this compound crystals is packed into a capillary tube.

-

The capillary tube is placed in the melting point apparatus alongside a calibrated thermometer.

-

The sample is heated slowly and steadily.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample becomes liquid is recorded as the end of the melting range.

-

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

-

Apparatus: Distillation flask, condenser, thermometer, heating mantle.

-

Procedure:

-

A sample of this compound is placed in the distillation flask.

-

The apparatus is assembled for simple distillation, with the thermometer bulb positioned just below the side arm of the flask to accurately measure the temperature of the vapor.

-

The liquid is heated gently.

-

The temperature is recorded when the liquid boils and a stable temperature is observed on the thermometer as the vapor condenses. This stable temperature is the boiling point. For measurements at reduced pressure, a vacuum pump and manometer are connected to the system.

-

Determination of Density and Specific Gravity

Density is the mass per unit volume. Specific gravity is the ratio of the density of the substance to the density of a reference substance, typically water.

-

Apparatus: Pycnometer (specific gravity bottle), analytical balance.

-

Procedure:

-

The mass of a clean, dry pycnometer is determined.

-

The pycnometer is filled with distilled water at a specific temperature (e.g., 25 °C), and its mass is recorded.

-

The pycnometer is emptied, dried, and then filled with this compound at the same temperature. Its mass is recorded.

-

The density is calculated by dividing the mass of the this compound by the volume of the pycnometer (determined from the mass and known density of water).

-

Specific gravity is calculated by dividing the mass of the this compound by the mass of the water.

-

Determination of Refractive Index

The refractive index measures how light propagates through a substance and is a characteristic property.

-

Apparatus: Refractometer (e.g., Abbé refractometer), constant temperature water bath.

-

Procedure:

-

The refractometer is calibrated using a standard of known refractive index.

-

The prisms of the refractometer are cleaned and maintained at a constant temperature (e.g., 20 °C) using the water bath.

-

A few drops of this compound are placed on the lower prism.

-

The prisms are closed, and the instrument is adjusted until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

The refractive index is read directly from the instrument's scale.

-

Characterization of Alcohol Class

Chemical tests are used to classify alcohols as primary (1°), secondary (2°), or tertiary (3°). This compound is a secondary alcohol.[2]

-

Lucas Test: This test distinguishes between low molecular weight primary, secondary, and tertiary alcohols based on their reaction rate with the Lucas reagent (concentrated HCl and ZnCl₂).[12][13]

-

Procedure: Add a few drops of this compound to the Lucas reagent in a test tube and shake.

-

Observation: As a secondary alcohol, this compound would be expected to cause the solution to turn cloudy or form a separate layer within 5-20 minutes.[13] Tertiary alcohols react almost instantly, while primary alcohols show no reaction at room temperature.[13]

-

-

Chromic Acid (Jones) Test: This test identifies primary and secondary alcohols through oxidation.[12][13]

-

Procedure: Dissolve a few drops of this compound in acetone (B3395972) in a test tube, and add a few drops of the Jones reagent (chromic acid).

-

Observation: A positive test, indicating a primary or secondary alcohol, is a color change from the orange of Cr⁶⁺ to the green or blue-green of Cr³⁺ within a few seconds.[12][13] Tertiary alcohols do not react under these conditions.[14]

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the chemical classification of an unknown alcohol, applying the principles of the Lucas and Chromic Acid tests.

References

- 1. This compound | 513-23-5 | AAA51323 | Biosynth [biosynth.com]

- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0032530) [hmdb.ca]

- 3. Properties of Alcohol: Key Physical & Chemical Features [vedantu.com]

- 4. scent.vn [scent.vn]

- 5. 513-23-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. (1alpha,3alpha,4alpha,5alpha)-4-Methyl-1-(1-methylethyl)bicyclo(3.1.0)hexan-3-ol | C10H18O | CID 10550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound, 21653-20-3 [thegoodscentscompany.com]

- 9. Thujol | C10H18O | CID 12304603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound|lookchem [lookchem.com]

- 11. Refractive Index Information Catalog [thegoodscentscompany.com]

- 12. tsfx.edu.au [tsfx.edu.au]

- 13. scribd.com [scribd.com]

- 14. The properties of alcohols | Class experiment | RSC Education [edu.rsc.org]

An In-depth Technical Guide to the Chemical Structure and Stereoisomers of Thujyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thujyl alcohol, a monoterpenoid alcohol, is a naturally occurring compound found in the essential oils of various plants, including those of the Thuja (arborvitae) genus. Its bicyclo[3.1.0]hexane framework presents a fascinating case of stereoisomerism, leading to multiple diastereomers and enantiomers, each with potentially unique biological activities. This guide provides a comprehensive overview of the chemical structure of this compound and a detailed exploration of its stereoisomers, supported by quantitative data, experimental protocols, and visual diagrams to elucidate their relationships and synthesis.

Chemical Structure and Nomenclature

The core structure of this compound is 4-methyl-1-(1-methylethyl)bicyclo[3.1.0]hexan-3-ol. The molecule possesses three chiral centers, giving rise to a total of 23 = 8 possible stereoisomers. These are typically grouped into four pairs of enantiomers. The common names for these diastereomeric pairs are thujol, neothujol, isothujol, and neoisothujol. The specific stereochemistry of each isomer is denoted using the Cahn-Ingold-Prelog (CIP) priority rules for (R/S) notation and the cis/trans or α/β notation to describe the relative orientation of substituents on the bicyclic ring system.

Stereoisomers of this compound

The four principal diastereomers of this compound are (-)-Thujol, (+)-Neothujol, (+)-Isothujol, and (+)-Neoisothujol, along with their corresponding enantiomers. The table below summarizes key quantitative data for these stereoisomers.

| Compound | CAS Number | IUPAC Name | Melting Point (°C) | Boiling Point (°C) | Specific Rotation ([α]D) |

| (-)-Thujol | 21653-20-3 | (1S,3S,4R,5R)-4-Methyl-1-(1-methylethyl)bicyclo[3.1.0]hexan-3-ol | 28 - 29 | 99 - 100 (at 12 mmHg) | -19° (neat) |

| (+)-Neothujol | 21653-20-3 | (1S,3R,4R,5R)-4-Methyl-1-(1-methylethyl)bicyclo[3.1.0]hexan-3-ol | 20 | 206 | +75.6° (c=10, EtOH) |

| (+)-Isothujol | 513-23-5 | (1R,3S,4S,5S)-4-Methyl-1-(1-methylethyl)bicyclo[3.1.0]hexan-3-ol | 58 - 62 | 209.1 | +11.5° (c=10, EtOH) |

| (+)-Neoisothujol | 31187-53-8 | (1R,3R,4S,5S)-4-Methyl-1-(1-methylethyl)bicyclo[3.1.0]hexan-3-ol | 14 | 206 | +10.2° (c=10, EtOH) |

Note: Some reported physical properties may vary slightly between sources due to experimental conditions.

Experimental Protocols

Synthesis of this compound Stereoisomers via Reduction of Thujone and Isothujone

The primary route for synthesizing this compound stereoisomers is the reduction of the corresponding ketones, (-)-thujone and (-)-isothujone. The stereochemical outcome of the reduction is highly dependent on the reducing agent employed, allowing for the selective preparation of different diastereomers.

1. Stereoselective Reduction of (-)-Thujone:

-

Objective: To synthesize a mixture of (-)-thujol and (+)-neothujol.

-

Materials: (-)-Thujone, anhydrous diethyl ether or tetrahydrofuran (B95107) (THF), lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4), distilled water, dilute sulfuric acid, anhydrous sodium sulfate.

-

Procedure (using LiAlH4):

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), a solution of (-)-thujone in anhydrous diethyl ether is prepared.

-

The solution is cooled in an ice bath.

-

A solution of lithium aluminum hydride in anhydrous diethyl ether is added dropwise to the stirred solution of (-)-thujone.

-

After the addition is complete, the reaction mixture is stirred at room temperature for several hours to ensure complete reduction.

-

The reaction is quenched by the careful, dropwise addition of water, followed by a dilute solution of sulfuric acid to neutralize the mixture and dissolve the aluminum salts.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield a mixture of (-)-thujol and (+)-neothujol.

-

-

Stereochemical Outcome: The reduction of (-)-thujone with a less sterically hindered hydride reagent like LiAlH4 typically favors the formation of the trans isomer, (+)-neothujol (approximately 78%), over the cis isomer, (-)-thujol (approximately 12%). Conversely, using a bulkier reducing agent would favor the formation of the cis isomer.

2. Stereoselective Reduction of (-)-Isothujone:

-

Objective: To synthesize a mixture of (+)-isothujol and (+)-neoisothujol.

-

Materials: (-)-Isothujone, methanol (B129727) or ethanol, sodium borohydride (NaBH4), distilled water, diethyl ether, anhydrous sodium sulfate.

-

Procedure (using NaBH4):

-

(-)-Isothujone is dissolved in methanol in a reaction flask.

-

The solution is cooled in an ice bath.

-

Sodium borohydride is added portion-wise to the stirred solution.

-

The reaction mixture is stirred for a few hours at room temperature.

-

Water is added to quench the reaction and the mixture is extracted with diethyl ether.

-

The combined ether extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to give a mixture of (+)-isothujol and (+)-neoisothujol.

-

-

Stereochemical Outcome: The reduction of (-)-isothujone with sodium borohydride typically yields (+)-isothujol as the major product (approximately 80%) and (+)-neoisothujol as the minor product (approximately 8%).

Separation of this compound Diastereomers

The diastereomeric mixtures obtained from the reduction of thujone and isothujone can be separated using standard laboratory techniques based on their different physical properties.

1. Fractional Distillation:

-

Principle: Diastereomers have different boiling points, allowing for their separation by careful distillation under reduced pressure.

-

Procedure: The mixture of this compound isomers is subjected to fractional distillation using a column with high theoretical plates. The fractions are collected at different temperature ranges, and the composition of each fraction is analyzed (e.g., by gas chromatography) to determine the purity of the separated diastereomers.

2. Column Chromatography:

-

Principle: Diastereomers exhibit different affinities for a stationary phase, enabling their separation by column chromatography.[1]

-

Procedure:

-

A slurry of silica (B1680970) gel in a suitable non-polar solvent (e.g., a mixture of hexane (B92381) and ethyl acetate) is packed into a chromatography column.

-

The mixture of this compound isomers is dissolved in a minimal amount of the eluent and loaded onto the top of the column.

-

The column is eluted with the solvent mixture, and fractions are collected.

-

The composition of the collected fractions is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to identify and combine the fractions containing the pure diastereomers.

-

Visualizations

Caption: Stereochemical relationships between this compound isomers.

Caption: Experimental workflow for synthesis and separation.

References

Thujyl Alcohol: A Comprehensive Technical Guide to its Natural Sources and Extraction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thujyl alcohol, a bicyclic monoterpenoid, is a naturally occurring compound found in the essential oils of a variety of plant species. Possessing noteworthy biological activities, it has garnered increasing interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the primary natural sources of this compound and details the principal methods for its extraction and isolation. Quantitative data on the composition of essential oils from various sources are summarized, and detailed experimental protocols for key extraction techniques are provided. Furthermore, this guide includes graphical representations of experimental workflows to facilitate a clear understanding of the processes involved.

Natural Sources of this compound

This compound is predominantly found in the essential oils of numerous plants, particularly within the Cupressaceae family. Its presence and concentration can, however, vary significantly based on the plant's geographical location, the specific chemotype, and the time of harvest.

Key botanical sources of this compound and its related compounds include:

-

Cupressaceae Family:

-

Asteraceae Family:

-

Lamiaceae Family:

-

Perilla frutescens

-

-

Rutaceae Family:

-

Zanthoxylum bungeanum

-

The following tables provide a summary of the quantitative analysis of essential oils from some of these sources, highlighting the presence of this compound and its isomers or related thujone content, which can be chemically reduced to this compound.

Table 1: Composition of this compound and Related Compounds in Thuja occidentalis Essential Oil

| Compound | Plant Part | Country of Origin | Percentage (%) | Reference |

| α-Thujone | Leaves | Not Specified | 49.64 | [1] |

| β-Thujone | Leaves | Not Specified | 8.98 | [1] |

| This compound | Leaves | Not Specified | Present | [1] |

| α-Pinene | Leaves | Pakistan | 54.78 | [6] |

| (+)-4-Carene | Leaves | Pakistan | 11.28 | [6] |

| α-Cedrol | Leaves | Pakistan | 6.87 | [6] |

Table 2: Composition of this compound and Related Compounds in Artemisia absinthium Essential Oil

| Compound | Plant Part | Country of Origin | Percentage (%) | Reference |

| This compound and its esters | Herb | Not Specified | Present | [4] |

| β-Thujone | Aerial Parts | Iran | 18.6 | [7] |

| β-Pinene | Aerial Parts | Iran | 23.8 | [7] |

| cis-Chrysanthenyl acetate | Aerial Parts | Tajikistan | 7.7 - 17.9 | [5][8] |

| Myrcene | Aerial Parts | Tajikistan | 8.6 - 22.7 | [5][8] |

| Thujone (cis + trans) | Aerial Parts | Lithuania | 11.2 - 36.3 | [9] |

Extraction Methodologies

The extraction of this compound from its natural sources is primarily achieved through the isolation of the plant's essential oil. The choice of extraction method depends on factors such as the stability of the compound, the desired purity, and the scalability of the process.

Steam Distillation

Steam distillation is a widely used method for extracting essential oils from plant materials. It is particularly suitable for volatile compounds like this compound that are immiscible with water. The process involves passing steam through the plant material, which vaporizes the volatile compounds. The resulting mixture of steam and essential oil is then condensed and collected.

-

Sample Preparation: Freshly collected leaves of Thuja occidentalis are coarsely chopped to increase the surface area for efficient oil extraction.

-

Apparatus Setup: A steam distillation apparatus is assembled, consisting of a steam generator, a distillation flask containing the plant material, a condenser, and a collection vessel (e.g., a separatory funnel).

-

Distillation: Steam is introduced into the bottom of the distillation flask. The steam permeates the plant material, causing the essential oils to vaporize. The temperature is maintained at approximately 100°C.

-

Condensation: The vapor mixture of water and essential oil is passed through a condenser, where it cools and liquefies.

-

Collection and Separation: The condensate is collected in a separatory funnel. Due to the immiscibility and density difference, the essential oil will form a separate layer from the aqueous phase (hydrosol). The lower aqueous layer is drained off, leaving the essential oil.

-

Drying: The collected essential oil is dried over anhydrous sodium sulfate (B86663) to remove any residual water.

-

Analysis: The composition of the essential oil is determined using Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the this compound content.

Hydrodistillation

Hydrodistillation is a variation of steam distillation where the plant material is directly immersed in boiling water. This method is simpler in terms of equipment but may not be suitable for heat-sensitive compounds.

-

Sample Preparation: The aerial parts of Artemisia absinthium are air-dried and ground into a coarse powder.

-

Apparatus Setup: A Clevenger-type apparatus is used, which consists of a round-bottom flask, a condenser, and a collection tube designed to separate the less dense essential oil from the aqueous phase.

-

Extraction: The powdered plant material is placed in the round-bottom flask and submerged in distilled water. The mixture is heated to boiling.

-

Condensation and Separation: The steam and volatilized essential oil rise into the condenser. The condensate flows into the collection tube, where the oil and water separate. The excess water is recycled back into the flask.

-

Collection: The extraction is typically carried out for 3-4 hours. The essential oil is then collected from the side arm of the Clevenger apparatus.

-

Drying and Analysis: The collected oil is dried and analyzed by GC-MS as described for steam distillation.

Solvent Extraction (Maceration)

Solvent extraction involves soaking the plant material in a solvent that can dissolve the desired compounds. This method is effective for extracting less volatile or heat-labile compounds. The choice of solvent is critical and is based on the polarity of the target compound.

-

Sample Preparation: Fresh leaves of Thuja occidentalis (approximately 10 g) are used without any pre-treatment.

-

Maceration: The plant material is placed in a conical flask, and 100 mL of dichloromethane (B109758) is added. The flask is sealed to prevent solvent evaporation.

-

Extraction: The mixture is left to stand for seven days in a cool, dark place at room temperature (approximately 23°C).

-

Filtration: The mixture is filtered to separate the plant debris from the solvent extract.

-

Solvent Evaporation: The dichloromethane is removed from the filtrate using a rotary evaporator under reduced pressure to yield the crude extract.

-

Purification (Optional): The crude extract can be further purified by column chromatography to isolate this compound.

-

Analysis: The final extract is analyzed by GC-MS.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. ffhdj.com [ffhdj.com]

- 3. benchchem.com [benchchem.com]

- 4. Artemisia absinthium - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. pjps.pk [pjps.pk]

- 7. scialert.net [scialert.net]

- 8. acgpubs.org [acgpubs.org]

- 9. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]

Thujyl Alcohol: A Technical Overview of its Chemical Properties and Synthetic Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thujyl alcohol is a monoterpenoid alcohol, a naturally occurring compound found in the essential oils of various plants, including those from the Cupressaceae and Artemisia species. It exists as several stereoisomers, each with unique properties and potential biological activities. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, focusing on its CAS numbers, molecular formula, and a summary of a key synthetic route. While the precise signaling pathways for its biological activities, such as antimicrobial and anti-inflammatory effects, are not yet fully elucidated, this document outlines a generalized mechanism of action for antimicrobial alcohols.

Chemical and Physical Properties

The molecular formula for this compound is C10H18O.[1][2][3][4] Due to the presence of multiple chiral centers, this compound can exist as several stereoisomers. The specific CAS number is dependent on the particular isomer. The following tables summarize the key identifiers and physicochemical properties of this compound.

Table 1: Isomers and Corresponding CAS Numbers for this compound

| Isomer/Synonym | CAS Number |

| This compound (isomer mixture) | 513-23-5[3] |

| (-)-Thujol | 21653-20-3[1][2][4] |

| Thujol | 35732-37-7[5] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 154.25 g/mol [1][2][3] |

| Appearance | Colorless crystals[6] |

| Melting Point | 58-62 °C[3] |

| Boiling Point | 209.1 °C at 760 mmHg[3] |

| Flash Point | 83.7 °C[3] |

| Density | 1.019 g/cm³[3] |

| Water Solubility | Practically insoluble[2] |

| XLogP3 | 2.6[3] |

| Hydrogen Bond Donor Count | 1[3] |

| Hydrogen Bond Acceptor Count | 1[3] |

Synthesis of this compound

A notable method for the synthesis of this compound stereoisomers involves the regioselective conversion of sabinene. A summary of this experimental approach is provided below.

Experimental Protocol: Synthesis of 4-Thujanol (B106190) Stereoisomers from Sabinene

This protocol summarizes a method for the synthesis of 4-thujanol, a stereoisomer of this compound, from sabinene.

1. Oxidation of Sabinene: The double bond in (-)-sabinene (B131225) is oxidized to form the corresponding diol.

2. Cleavage of the Diol: The resulting diol is subsequently cleaved to yield sabinaketone.

3. Reaction with Methyl Lithium: Sabinaketone is then reacted with methyl lithium. This reaction produces a mixture of all four stereoisomers of 4-thujanol.

4. Analytical Separation: The individual stereoisomers can be analytically separated and identified using enantioselective gas chromatography (GC) with a β-cyclodextrin phase column.

Caption: A workflow diagram illustrating the key steps in the synthesis of 4-thujanol stereoisomers starting from (-)-sabinene.

Potential Mechanism of Action

While specific signaling pathways for this compound have not been definitively identified, its reported antimicrobial activity may be understood through the general mechanisms attributed to alcohols.

General Antimicrobial Mechanism of Alcohols

The antimicrobial action of alcohols is generally attributed to their ability to disrupt cellular structures and processes. This typically involves two primary mechanisms:

-

Membrane Damage: Alcohols can intercalate into the lipid bilayer of microbial cell membranes. This disrupts the membrane's integrity, leading to increased permeability and leakage of essential intracellular components.

-

Protein Denaturation: Alcohols can cause the denaturation of cellular proteins, including essential enzymes. This loss of protein structure and function inhibits critical metabolic pathways, ultimately leading to cell death.

Caption: A diagram showing the generalized mechanism of antimicrobial action for alcohols, which is likely relevant to this compound.

Conclusion

This compound represents a class of monoterpenoids with interesting chemical properties and potential for biological applications. This guide has provided a summary of its key identifiers, physicochemical characteristics, and a synthetic pathway. Further research is warranted to elucidate the specific signaling pathways through which this compound exerts its biological effects, which will be crucial for its potential development in therapeutic and other scientific applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Extraction, Isolation and Characterization of Bioactive Compounds from Artemisia and Their Biological Significance: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acute alcohol inhibits the induction of nuclear regulatory factor kappa B activation through CD14/toll-like receptor 4, interleukin-1, and tumor necrosis factor receptors: a common mechanism independent of inhibitory kappa B alpha degradation? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A convenient synthesis of trans-sabinene hydrate from (-)-3-thujol via a highly selective ene reaction of singlet oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Biological Virtues of Bicyclic Monoterpenoids: A Technical Guide to Thujyl Alcohol and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bicyclic monoterpenoids, a prominent class of secondary metabolites in the plant kingdom, have garnered significant scientific interest due to their diverse pharmacological activities. Among these, Thujyl alcohol, a naturally occurring monoterpenoid found in several plant species including those of the Cupressaceae family, presents a compelling profile for further investigation.[1] This technical guide provides an in-depth analysis of the biological activities of this compound and structurally related bicyclic monoterpenoids, with a focus on their antimicrobial, anti-inflammatory, antioxidant, and cytotoxic properties. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to facilitate further research and drug development endeavors in this area.

Introduction

This compound is a bicyclic monoterpenoid characterized by a ten-carbon skeleton with a hydroxyl functional group.[1] This structural feature, common to many monoterpenoids, underpins its interaction with biological systems. While specific data on this compound is limited, research on the closely related ketone, α-thujone, and other bicyclic monoterpenoids like α-thujaplicin, provides valuable insights into its potential therapeutic applications. This guide will synthesize the available information to present a comprehensive overview of the biological activities of this class of compounds.

Antimicrobial Activity

Table 1: Antimicrobial Activity of Bicyclic Monoterpenoids

| Compound | Microbial Strain | MIC (µg/mL) | Reference |

| α-Thujaplicin | Legionella pneumophila SG 1 | 6.25 - 50 | [2] |

| α-Thujaplicin | Legionella pneumophila SG 3 | 6.25 - 50 | [2] |

| α-Thujaplicin | Plant-pathogenic fungi (7 strains) | 12.0 - 50.0 | [2] |

Experimental Protocol: Broth Microdilution Assay

The Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms is typically determined using the broth microdilution method.[3][4][5]

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.

Materials:

-

Test compound (e.g., this compound)

-

Bacterial or fungal strains

-

Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

-

Positive control (e.g., a standard antibiotic)

-

Negative control (medium alone)

Procedure:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in the appropriate broth to a concentration of approximately 5 x 10^5 CFU/mL.

-

Serial Dilution: Perform a two-fold serial dilution of the test compound in the broth within the 96-well plate.

-

Inoculation: Add the standardized inoculum to each well containing the diluted test compound.

-

Controls: Include wells with inoculum and broth only (growth control) and wells with broth only (sterility control).

-

Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Workflow for Broth Microdilution Assay

Caption: Workflow of the broth microdilution assay.

Anti-inflammatory Activity

Chronic inflammation is a key factor in numerous diseases.[6] Monoterpenoids have been investigated for their potential to modulate inflammatory pathways. The anti-inflammatory effects are often evaluated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

While specific IC50 values for this compound's anti-inflammatory activity were not found, the structurally related compound α-thujone has been shown to inhibit pro-inflammatory mediators by suppressing the NF-κB and MAPK signaling pathways in RAW 264.7 macrophages.[7]

Experimental Protocol: Griess Assay for Nitric Oxide

Objective: To quantify the production of nitric oxide (NO) by measuring its stable metabolite, nitrite (B80452), in cell culture supernatants.

Materials:

-

RAW 264.7 macrophage cell line

-

Lipopolysaccharide (LPS)

-

Test compound (e.g., this compound)

-

Griess Reagent (Part A: Sulfanilamide in phosphoric acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite standard solution

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

Procedure:

-

Cell Culture: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Treatment: Treat the cells with various concentrations of the test compound for a specified period, followed by stimulation with LPS (e.g., 1 µg/mL) to induce NO production.

-

Sample Collection: After incubation, collect the cell culture supernatant.

-

Griess Reaction: Mix equal volumes of the supernatant and the Griess reagent in a new 96-well plate.

-

Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.

-

Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration from a standard curve generated using known concentrations of sodium nitrite.

Signaling Pathway: Inhibition of NF-κB and MAPK Pathways by α-Thujone

Caption: α-Thujone's inhibition of inflammatory pathways.

Antioxidant Activity

The antioxidant potential of natural products is a key area of investigation for their therapeutic applications. The capacity of a compound to scavenge free radicals is a common measure of its antioxidant activity.

Experimental Protocol: DPPH Radical Scavenging Assay

Objective: To evaluate the free radical scavenging activity of a compound by its ability to bleach the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

-

Test compound (e.g., this compound)

-

DPPH solution in methanol

-

Methanol

-

Positive control (e.g., Ascorbic acid or Trolox)

-

96-well microtiter plates or cuvettes

-

Spectrophotometer

Procedure:

-

Sample Preparation: Prepare various concentrations of the test compound in methanol.

-

Reaction Mixture: Add the DPPH solution to each concentration of the test sample.

-

Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the solution at 517 nm.

-

Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, can be determined from a dose-response curve.[8][9]

Workflow for DPPH Assay

Caption: Workflow of the DPPH radical scavenging assay.

Cytotoxic Activity

The evaluation of a compound's cytotoxicity against cancer cell lines is a fundamental step in anticancer drug discovery.

Table 2: Cytotoxic Activity of Bicyclic Monoterpenoids

| Compound | Cell Line | IC50 (µg/mL) | Reference |

| α-Thujaplicin | Murine P388 lymphocytic leukemia | < 0.63 | [2] |

| Perillyl alcohol | HepG2 (human liver cancer) | 409.2 | [10] |

| Dehydroperillic acid (metabolite of perillyl alcohol) | A549 (human lung adenocarcinoma) | 125 | [10] |

Experimental Protocol: MTT Assay

Objective: To assess the cytotoxic effect of a compound on cell viability by measuring the metabolic activity of mitochondria.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Test compound (e.g., this compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.

-

Treatment: Expose the cells to various concentrations of the test compound for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the resulting colored solution at a wavelength of 570 nm.

-

Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[11]

Signaling Pathway: Apoptosis Induction by α,β-Thujone

Studies on α,β-thujone have shown that it can induce apoptosis in cancer cells through the intrinsic pathway, which involves mitochondrial dysfunction and the activation of caspases.[12][13]

Caption: Intrinsic apoptosis pathway induced by α,β-thujone.

Conclusion

This compound and related bicyclic monoterpenoids represent a promising class of natural compounds with a spectrum of biological activities that warrant further investigation. While direct quantitative data for this compound remains to be fully elucidated, the information available for structurally similar compounds provides a strong rationale for its potential as an antimicrobial, anti-inflammatory, antioxidant, and cytotoxic agent. The experimental protocols and pathway diagrams presented in this guide are intended to serve as a valuable resource for researchers dedicated to exploring the therapeutic potential of these fascinating molecules. Further studies focusing on the specific biological activities and mechanisms of action of this compound are crucial to unlock its full potential in drug discovery and development.

References

- 1. (1alpha,3alpha,4alpha,5alpha)-4-Methyl-1-(1-methylethyl)bicyclo(3.1.0)hexan-3-ol | C10H18O | CID 10550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Biological activity of alpha-thujaplicin, the isomer of hinokitiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antimicrobial Activities of Methanol, Ethanol and Supercritical CO2 Extracts of Philippine Piper betle L. on Clinical Isolates of Gram Positive and Gram Negative Bacteria with Transferable Multiple Drug Resistance | PLOS One [journals.plos.org]

- 4. Antimicrobial Activities of Methanol, Ethanol and Supercritical CO2 Extracts of Philippine Piper betle L. on Clinical Isolates of Gram Positive and Gram Negative Bacteria with Transferable Multiple Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial Activities of Methanol, Ethanol and Supercritical CO2 Extracts of Philippine Piper betle L. on Clinical Isolates of Gram Positive and Gram Negative Bacteria with Transferable Multiple Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

- 7. alpha, beta-Thujone | C10H16O | CID 10931629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. agronomyjournal.usamv.ro [agronomyjournal.usamv.ro]

- 9. Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cytotoxic, Antiproliferative and Apoptotic Effects of Perillyl Alcohol and Its Biotransformation Metabolite on A549 and HepG2 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]

- 12. Therapeutic potential of α,β-thujone through metabolic reprogramming and caspase-dependent apoptosis in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. α,β-Thujone suppresses human placental choriocarcinoma cells via metabolic disruption - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Unraveling the Mode of Action of Thujyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thujyl alcohol, a bicyclic monoterpenoid alcohol, is a constituent of various plant essential oils and is associated with potential antimicrobial and anti-inflammatory properties. This technical guide provides a comprehensive overview of the presumed mode of action of this compound, drawing upon the established mechanisms of similar monoterpenoids and alcohols. While specific quantitative data for isolated this compound is limited in publicly available literature, this document outlines the hypothesized mechanisms and provides detailed experimental protocols for their investigation. The core activities of this compound are believed to stem from its ability to disrupt microbial cell membranes and modulate key inflammatory signaling pathways, positioning it as a molecule of interest for further research and development.

Antimicrobial Mode of Action: A Focus on Membrane Disruption

The primary antimicrobial mechanism of this compound is likely its ability to compromise the integrity and functionality of microbial cell membranes. Its lipophilic nature facilitates its insertion into the lipid bilayer of bacteria and fungi, leading to a cascade of disruptive events.

1.1. Postulated Mechanisms of Antimicrobial Action:

-

Increased Membrane Fluidity and Permeability: By intercalating into the cell membrane, this compound is thought to disrupt the orderly arrangement of phospholipids. This increases membrane fluidity and permeability, leading to the leakage of vital intracellular components such as ions, ATP, and genetic material, ultimately resulting in microbial cell death.

-

Inhibition of Membrane-Associated Enzymes: The structural perturbation of the membrane can inactivate essential membrane-bound enzymes involved in critical cellular processes like respiration and cell wall synthesis.

1.2. Quantitative Assessment of Antimicrobial Efficacy:

The antimicrobial potency of this compound can be quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of pathogenic microorganisms. The following table provides a template for presenting such data, which is crucial for comparative analysis.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) (µg/mL) |

| Staphylococcus aureus | Data not currently available | Data not currently available |

| Escherichia coli | Data not currently available | Data not currently available |

| Pseudomonas aeruginosa | Data not currently available | Data not currently available |

| Candida albicans | Data not currently available | Data not currently available |

| (Note: This table is a template; specific values for this compound require experimental determination.) |

Anti-inflammatory Mode of Action: Modulation of Key Signaling Pathways

This compound is hypothesized to exert anti-inflammatory effects by interfering with the production of pro-inflammatory mediators and modulating critical intracellular signaling pathways.

2.1. Inhibition of Pro-inflammatory Mediators:

A likely mechanism of action is the suppression of key inflammatory molecules:

-

Nitric Oxide (NO): this compound may inhibit the activity of inducible nitric oxide synthase (iNOS), an enzyme that produces large quantities of NO during inflammation.

-

Pro-inflammatory Cytokines: The production of cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) is a hallmark of inflammation. This compound may suppress the expression of these cytokines at the transcriptional and/or translational level.

2.2. Interference with Inflammatory Signaling Cascades:

The anti-inflammatory effects of this compound are likely mediated through the modulation of central signaling pathways:

-

Nuclear Factor-kappa B (NF-κB) Pathway: This pathway is a master regulator of inflammation. It is postulated that this compound may inhibit the activation of NF-κB, thereby preventing the transcription of numerous pro-inflammatory genes.

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK family of kinases (including ERK, p38, and JNK) plays a crucial role in transducing extracellular signals into cellular inflammatory responses. This compound may interfere with the phosphorylation and activation of these kinases.

2.3. Quantitative Assessment of Anti-inflammatory Efficacy:

The anti-inflammatory activity of this compound can be quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter for evaluating potency.

| In Vitro Assay | IC50 (µM) |

| Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages | Data not currently available |

| TNF-α Production in LPS-stimulated RAW 264.7 Macrophages | Data not currently available |

| IL-6 Production in LPS-stimulated RAW 264.7 Macrophages | Data not currently available |

| (Note: This table is a template; specific values for this compound require experimental determination.) |

Detailed Experimental Protocols

The following protocols provide a framework for the systematic evaluation of the antimicrobial and anti-inflammatory properties of this compound.

3.1. Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is a gold standard for determining the MIC of an antimicrobial agent.

-

Preparation of Reagents:

-

Test Microorganism: Subcultured on appropriate agar (B569324) plates.

-

Broth Medium: Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

-

This compound Stock Solution: Prepared in a suitable solvent (e.g., dimethyl sulfoxide, DMSO).

-

-

Procedure: a. Prepare a microbial suspension standardized to 0.5 McFarland turbidity. b. Perform serial two-fold dilutions of the this compound stock solution in the broth medium in a 96-well microtiter plate. c. Inoculate each well with the standardized microbial suspension. d. Include positive (microorganism only) and negative (broth only) controls. e. Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria). f. The MIC is the lowest concentration of this compound that shows no visible growth.

3.2. Anti-inflammatory Activity: Nitric Oxide Inhibition in RAW 264.7 Macrophages

This assay assesses the ability of a compound to inhibit the production of the pro-inflammatory mediator, nitric oxide.

-

Cell Culture: Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.

-

Procedure: a. Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. b. Pre-treat the cells with various concentrations of this compound for 1 hour. c. Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response. d. Incubate for 24 hours. e. Measure the nitrite (B80452) concentration in the cell culture supernatant using the Griess reagent. f. A decrease in nitrite levels in the presence of this compound indicates anti-inflammatory activity.

Mandatory Visualizations

Caption: Postulated Antimicrobial Mechanism of this compound.

Caption: Experimental Workflow for Anti-inflammatory Activity.

Future Directions

To fully elucidate the mode of action of this compound, further research is warranted. This includes:

-

Comprehensive Antimicrobial Profiling: Determination of MIC and MBC values against a broad range of clinically relevant pathogens.

-

Mechanistic Antimicrobial Studies: Investigations into membrane potential changes, leakage of cellular contents, and effects on specific enzymatic activities.

-

In-depth Anti-inflammatory Studies: Elucidation of the specific effects on NF-κB and MAPK signaling pathways using techniques such as Western blotting and reporter gene assays.

-

In Vivo Efficacy Studies: Evaluation of the antimicrobial and anti-inflammatory effects of this compound in relevant animal models.

By pursuing these avenues of research, a clearer understanding of the therapeutic potential of this compound can be achieved, paving the way for its potential application in drug development.

A Comprehensive Technical Guide to the Solubility of Thujyl Alcohol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of thujyl alcohol, a naturally occurring monoterpenoid, in a wide range of organic solvents. This information is critical for researchers and professionals in drug development and formulation, as understanding a compound's solubility is fundamental for designing effective delivery systems, ensuring bioavailability, and developing robust manufacturing processes.

Physicochemical Properties of this compound

This compound (CAS No: 513-23-5) is a bicyclic monoterpenoid found in the essential oils of various plants, including those from the Cupressaceae family. Its structure, consisting of a ten-carbon skeleton with a hydroxyl group, dictates its solubility characteristics. Key physicochemical properties are summarized below:

| Property | Value |

| Molecular Formula | C₁₀H₁₈O |

| Molecular Weight | 154.25 g/mol [1] |

| Appearance | Colorless crystals[2] |

| Melting Point | 58-62 °C[3] |

| Boiling Point | 209.1 °C at 760 mmHg[3] |

| logP (o/w) | 2.6[1] |

| Water Solubility | 472.7 mg/L @ 25 °C (estimated)[2] |

The octanol-water partition coefficient (logP) of 2.6 indicates a lipophilic nature, suggesting good solubility in organic solvents and limited solubility in water.[1]

Quantitative Solubility Data

The solubility of this compound has been determined in a variety of organic solvents. The following table summarizes the available quantitative data, providing a valuable resource for solvent selection in research and development.

| Solvent | Solubility (g/L) at 25 °C |

| Alcohols | |

| Methanol | 1173.07 |

| Ethanol | 1284.95 |

| Isopropanol | 1308.62 |

| n-Propanol | 1023.14 |

| n-Butanol | 844.91 |

| Isobutanol | 710.39 |

| sec-Butanol | 658.55 |

| tert-Butanol | 1107.01 |

| n-Pentanol | 393.7 |

| Isopentanol | 639.62 |

| n-Hexanol | 664.43 |

| n-Heptanol | 280.64 |

| n-Octanol | 236.41 |

| Ethers | |

| 1,4-Dioxane | 1604.37 |

| Tetrahydrofuran (THF) | 2224.66 |

| Methyl tert-butyl ether (MTBE) | 1034.15 |

| Ketones | |

| Acetone | 1091.39 |

| 2-Butanone (MEK) | 801.95 |

| Cyclohexanone | 550.2 |

| Methyl isobutyl ketone (MIBK) | 474.83 |

| Esters | |

| Methyl Acetate | 819.99 |

| Ethyl Acetate | 824.78 |

| n-Propyl Acetate | 378.95 |

| Isopropyl Acetate | 599.72 |

| n-Butyl Acetate | 504.4 |

| Isobutyl Acetate | 296.17 |

| n-Pentyl Acetate | 268.57 |

| Ethyl Formate | 473.39 |

| Hydrocarbons | |

| n-Hexane | 63.29 |

| Cyclohexane | 96.89 |

| n-Heptane | 57.67 |

| Toluene | 256.09 |

| Ethylbenzene | 148.82 |

| Chlorinated Solvents | |

| Dichloromethane | 885.77 |

| Chloroform | 1150.9 |

| 1,2-Dichloroethane | 629.09 |

| Tetrachloromethane | 276.07 |

| Other Solvents | |

| Acetonitrile | 1016.12 |

| Dimethylformamide (DMF) | 771.7 |

| Dimethyl sulfoxide (B87167) (DMSO) | 617.96 |

| N-Methyl-2-pyrrolidone (NMP) | 230.6 |

| Acetic Acid | 430.34 |

| Propionic Acid | 435.99 |

| Ethylene Glycol | 313.12 |

| Propylene Glycol | 400.72 |

| 2-Methoxyethanol | 1237.54 |

| 2-Ethoxyethanol | 682.92 |

| 2-Propoxyethanol | 1086.57 |

| 2-Butoxyethanol | 528.79 |

| Transcutol | 1097.53 |

| Dimethylacetamide (DMAc) | 432.65 |

Data sourced from Scent.vn

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "shake-flask" method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound in a given solvent. This method is suitable for a broad range of solubilities and is recommended by the Organisation for Economic Co-operation and Development (OECD) under Test Guideline 105 for water solubility, with the principles being readily adaptable for organic solvents.

Principle

An excess amount of the solid solute (this compound) is added to the solvent of interest. The mixture is then agitated at a constant temperature for a sufficient period to allow for the establishment of equilibrium between the dissolved and undissolved solute. After reaching equilibrium, the undissolved solid is separated, and the concentration of this compound in the saturated solution is determined using a suitable analytical method.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Constant temperature shaker bath or orbital shaker in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography (HPLC))

Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a flask containing a known volume of the organic solvent. The excess solid should be clearly visible.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a predetermined time to ensure equilibrium is reached. A preliminary study can be conducted to determine the time to equilibrium (typically 24 to 72 hours).

-

-

Phase Separation:

-

After the equilibration period, cease agitation and allow the suspension to settle for a sufficient time (e.g., 24 hours) at the same constant temperature.

-

To ensure complete removal of undissolved solids, centrifuge an aliquot of the supernatant.

-

Carefully withdraw a sample from the clear supernatant using a syringe and filter it through a syringe filter to remove any remaining fine particles.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted solution using a validated analytical method (e.g., GC-FID or HPLC) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations to accurately quantify the amount in the sample.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent, taking into account the dilution factor. The solubility is typically expressed in g/L or mol/L.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Caption: Experimental workflow for determining this compound solubility.

Conclusion

This technical guide provides essential data and methodologies for professionals working with this compound. The comprehensive solubility data presented herein will aid in the rational selection of solvents for various applications, from laboratory-scale research to industrial-scale processes. The detailed experimental protocol for the shake-flask method offers a standardized approach to generating reliable and reproducible solubility data. A thorough understanding of this compound's solubility is a cornerstone for its successful application in the development of new pharmaceuticals and other advanced products.

References

Potential Therapeutic Effects of Monoterpenoid Alcohols: An In-depth Technical Guide

A Case Study on Perillyl Alcohol Due to Limited Data on Thujyl Alcohol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Monoterpenoid alcohols are a class of naturally occurring compounds that have garnered significant interest for their therapeutic potential. While research on specific molecules like this compound is currently limited, extensive studies on related compounds provide valuable insights into their possible biological activities. This technical guide focuses on Perillyl alcohol (POH), a well-researched monoterpenoid, as a representative case study to explore the potential therapeutic effects, mechanisms of action, and experimental validation pertinent to this class of molecules. This document provides a comprehensive overview of the anticancer, neuroprotective, anti-inflammatory, and antimicrobial properties of POH, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.

Introduction to Monoterpenoid Alcohols

Monoterpenoids are a class of terpenes that consist of two isoprene (B109036) units. Their alcohol derivatives, monoterpenoid alcohols, are prevalent in the essential oils of many plants and are known for their distinct aromas and biological activities.[1][2] this compound is a bicyclic monoterpenoid found in the essential oils of plants such as Thuja species. Despite its presence in traditional remedies, there is a notable lack of in-depth scientific literature on its specific therapeutic effects.

In contrast, Perillyl alcohol (POH), a naturally occurring monoterpene found in the essential oils of plants like lavender and peppermint, has been the subject of extensive research.[1][2] Due to the wealth of available data, POH serves as an excellent model to understand the potential therapeutic applications of monoterpenoid alcohols. This guide will leverage the comprehensive research on POH to provide a detailed technical overview of its therapeutic potential.

Therapeutic Potential of Perillyl Alcohol (POH)

POH has demonstrated a broad spectrum of therapeutic activities in preclinical and clinical studies, including anticancer, neuroprotective, anti-inflammatory, and antimicrobial effects.

Anticancer Effects

POH has been investigated as a potent anticancer agent against various cancer types, including pancreatic, breast, liver, and brain cancers.[1][3] Its antitumorigenic effects are attributed to its ability to inhibit tumor growth, induce apoptosis, and modulate key signaling pathways involved in cancer progression.[3][4]

Quantitative Data on Anticancer Efficacy of Perillyl Alcohol

| Cancer Type | Cell Line/Model | Parameter | Value | Reference |

| Melanoma | Murine B16 | IC50 | 250 µM | [1] |

| Pheochromocytoma | Rat PC12 | Apoptosis Induction | 500 µM | [1] |

| Epidermoid Carcinoma | A253 | Cell Death (in PLGA microparticles) | ~65% in 48 hours | [5] |

| Skin Papilloma | Swiss Albino Mice | Tumor Regression (Free POH) | 65.1 ± 7.1% | [5] |

| Skin Papilloma | Swiss Albino Mice | Tumor Regression (POH-PLGA) | 80.8 ± 5.2% | [5] |

| Recurrent Glioblastoma | Human Clinical Trial | Daily Intranasal Dose | 220 mg (55 mg, 4x daily) | [2] |

| Recurrent Glioblastoma | Human Clinical Trial | Increased Daily Intranasal Dose | 533 mg (133 mg, 4x daily) | [2] |

Neuroprotective Effects

POH has shown promise in mitigating neuronal damage in models of neurodegenerative diseases and ischemic injury.[6][7] Its neuroprotective mechanisms involve the attenuation of oxidative stress, reduction of inflammation, and inhibition of apoptosis.[6][8]

Quantitative Data on Neuroprotective Effects of Perillyl Alcohol

| Condition | Model | Treatment | Key Findings | Reference |

| Sporadic Alzheimer's Disease | Intracerebroventricular streptozotocin-induced dementia in rats | 25, 50, and 100 mg/kg p.o. for 13 days | Significant improvement in learning and memory; reduced oxidative stress.[7] | [7] |

| Ischemia-Reperfusion Injury | Middle Cerebral Artery Occlusion (MCAO) in rats | 25, 50, and 100 mg/kg orally for 7 days | Dose-dependent attenuation of neurological deficits and reduced infarct volume.[9] | [9] |

| Parkinson's Disease | In vitro and in vivo models | Not specified | Suppressed neuroinflammation and protected dopaminergic neurons.[10] | [10] |

Anti-inflammatory and Antimicrobial Effects

POH exhibits significant anti-inflammatory and antimicrobial properties. It has been shown to modulate inflammatory pathways and inhibit the growth of various pathogens.

Quantitative Data on Anti-inflammatory and Antimicrobial Effects of Perillyl Alcohol

| Effect | Model/Pathogen | Parameter | Value | Reference |

| Anti-inflammatory | Imiquimod-induced psoriasis-like skin inflammation in mice | Topical Application (200 mg/kg) | Reduced epidermal hyperplasia and pro-inflammatory cytokine levels.[11] | [11] |

| Anti-inflammatory | Freund's Complete Adjuvant (FCA)-induced arthritis in rats | Topical Application (100 and 200 mg/kg) | Alleviated inflammation and bone erosion.[12] | [12] |

| Antibacterial | Porphyromonas gingivalis | MIC/MBC | 1600 µM | [13] |

| Antibacterial | Fusobacterium nucleatum | MIC/MBC | 1600 µM | [13] |

| Antibacterial | Escherichia coli | MIC | 256 µg/mL | [14] |

| Antibacterial | Escherichia coli | MBC | 512 µg/mL | [14] |

Mechanisms of Action: Signaling Pathways

The therapeutic effects of POH are mediated through its interaction with multiple cellular signaling pathways.

Anticancer Signaling Pathways

POH's anticancer activity involves the modulation of pathways controlling cell cycle, apoptosis, and proliferation.[4] A key mechanism is the inhibition of the Ras/Raf/MEK/ERK pathway.[15]

Neuroprotective and Anti-inflammatory Signaling Pathways

POH exerts neuroprotective and anti-inflammatory effects by modulating pathways such as NF-κB, Nrf2/Keap1, and STAT3.[6][11][12]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. Below are representative experimental protocols for assessing the therapeutic effects of POH.

In Vitro Anticancer Assay: MTT Cell Viability Assay

Objective: To determine the cytotoxic effect of POH on cancer cells.

Methodology:

-

Cell Culture: Cancer cell lines (e.g., A253 epidermoid carcinoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, they are treated with various concentrations of POH (or POH-loaded microparticles) for specified time periods (e.g., 48 hours).

-

MTT Assay: After treatment, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution and incubated for 4 hours. The formazan (B1609692) crystals formed are then dissolved in a solubilization solution (e.g., DMSO).

-

Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells. The IC50 value is calculated from the dose-response curve.

In Vivo Neuroprotection Study: MCAO Model in Rats

Objective: To evaluate the neuroprotective effect of POH against ischemia-reperfusion injury.

Methodology:

-

Animal Model: Male Wistar rats are used. Middle Cerebral Artery Occlusion (MCAO) is induced to mimic ischemic stroke. This is typically achieved by inserting a filament into the internal carotid artery to block the origin of the middle cerebral artery.

-

Treatment: Rats are pre-treated with POH (e.g., 25, 50, and 100 mg/kg, p.o.) or vehicle daily for a week before MCAO surgery.

-

Ischemia and Reperfusion: The middle cerebral artery is occluded for a specific duration (e.g., 2 hours), followed by reperfusion (removal of the filament).

-

Behavioral Assessment: Neurological deficits are assessed using standardized tests such as the flexion test, spontaneous motor activity, grip strength, and motor coordination at various time points post-reperfusion.

-

Histological and Biochemical Analysis: After the final behavioral assessment, animals are euthanized, and brain tissues are collected. Infarct volume is measured using staining techniques (e.g., TTC staining). Brain homogenates are used to measure markers of oxidative stress (e.g., lipid peroxidation, glutathione (B108866) levels) and inflammation (e.g., cytokine levels, expression of COX-2, iNOS, and NF-κB).[9]

Pharmacokinetics and Clinical Studies

Pharmacokinetics of Perillyl Alcohol

Pharmacokinetic studies of orally administered POH have shown high inter- and intrapatient variability.[1] POH is rapidly metabolized in humans, with the main metabolites being perillic acid (PA) and dihydroperillic acid (DHPA).[1][16] The parent compound, POH, is often not detectable in the plasma.[1] Peak plasma levels of PA and DHPA are typically observed 1-3.5 hours post-ingestion, with half-lives of approximately 1-2.5 hours.[16][17]

Pharmacokinetic Parameters of Perillyl Alcohol Metabolites in Humans (Oral Administration)

| Metabolite | Tmax (hours) | t1/2 (hours) | Reference |

| Perillic Acid (PA) | 1 - 2.5 | ~1 - 2 | [16][17] |

| Dihydroperillic Acid (DHPA) | 2 - 3.5 | ~1.5 - 2.5 | [16][17] |

Clinical Trials

Several Phase I and II clinical trials have evaluated the safety and efficacy of POH in cancer patients.[2][16] Oral administration of POH was associated with dose-limiting gastrointestinal toxicities, such as nausea and vomiting.[16][18] More recently, intranasal delivery of POH has been explored as an alternative route to circumvent these side effects and has shown encouraging results in patients with recurrent malignant gliomas.[1][2] A Phase I/II trial of intranasally delivered POH for recurrent glioblastoma demonstrated good tolerability and therapeutic activity, with some patients achieving clinical remission.[2][19]

Conclusion and Future Directions

Perillyl alcohol, a representative monoterpenoid alcohol, has demonstrated significant therapeutic potential across a range of diseases in preclinical and clinical studies. Its anticancer, neuroprotective, anti-inflammatory, and antimicrobial effects are underpinned by its ability to modulate multiple key signaling pathways. While the clinical development of oral POH has been hampered by tolerability issues, alternative delivery methods like intranasal administration are showing promise.

The extensive research on POH provides a strong rationale for the further investigation of other monoterpenoid alcohols, including this compound. Future research should focus on:

-

Comprehensive screening of other monoterpenoid alcohols: To identify novel therapeutic candidates.

-

Mechanistic studies: To elucidate the specific molecular targets and signaling pathways of these compounds.

-

Development of novel drug delivery systems: To enhance bioavailability and minimize side effects.

-

Well-designed clinical trials: To validate the therapeutic efficacy of promising candidates in human diseases.

By building on the knowledge gained from studies on Perillyl alcohol, the scientific community can unlock the full therapeutic potential of this important class of natural compounds.

References

- 1. Preclinical development and clinical use of perillyl alcohol for chemoprevention and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Antitumorigenic effects of limonene and perillyl alcohol against pancreatic and breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolic and Regulatory Pathways Involved in the Anticancer Activity of Perillyl Alcohol: A Scoping Review of In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer efficacy of perillyl alcohol-bearing PLGA microparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Neuroprotective effect of Perillyl alcohol in sporadic Alzheimer's disease in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Activation of the Nrf2/Keap1 signaling pathway mediates the neuroprotective effect of Perillyl alcohol against cerebral hypoxic-ischemic damage in neonatal rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Perillyl alcohol improves functional and histological outcomes against ischemia-reperfusion injury by attenuation of oxidative stress and repression of COX-2, NOS-2 and NF-κB in middle cerebral artery occlusion rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Perillyl Alcohol Attenuates NLRP3 Inflammasome Activation and Rescues Dopaminergic Neurons in Experimental In Vitro and In Vivo Models of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]